6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAR 502: is a dual agonist for the farnesoid X receptor and the G-protein coupled bile acid receptor 1. This compound has shown significant potential in promoting the browning of white adipose tissue and reversing liver steatosis and fibrosis . It is primarily used in scientific research for its effects on metabolic pathways and liver health.
Preparation Methods
Synthetic Routes and Reaction Conditions: BAR 502 is synthesized through a series of high-yield condensation reactions. The compound is a truncated side chain alcohol with both substituents on ring B in the alpha-configuration . The synthesis involves the use of various reagents and catalysts to achieve the desired molecular structure.
Industrial Production Methods: The industrial production of BAR 502 involves large-scale synthesis using similar high-yield condensation reactions. The process is optimized for maximum yield and purity, ensuring that the compound meets the stringent requirements for scientific research .
Chemical Reactions Analysis
Types of Reactions: BAR 502 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents
Properties
Molecular Formula |
C25H44O3 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C25H44O3/c1-5-17-21-14-16(27)8-11-25(21,4)20-9-12-24(3)18(15(2)10-13-26)6-7-19(24)22(20)23(17)28/h15-23,26-28H,5-14H2,1-4H3 |
InChI Key |
HYCMOIGNYNCMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCO)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.